2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-13-7-9(10(16)8-14(13)20-2)15-17-11-5-3-4-6-12(11)18-15/h3-8H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVQSUCPCPHNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 2 1h Benzo D Imidazol 2 Yl 4,5 Dimethoxyaniline and Its Analogs
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic analysis of the target molecule, 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline, suggests that the primary disconnection can be made at the C-N and C=N bonds within the imidazole (B134444) ring. This approach simplifies the structure into two key precursors: an o-phenylenediamine (B120857) derivative and a carboxylic acid derivative or its synthetic equivalent.
Specifically, the benzimidazole (B57391) ring can be retrosynthetically cleaved to reveal 1,2-diaminobenzene and a substituted benzoic acid or aldehyde. For the target molecule, this translates to two primary synthetic precursors: 1,2-phenylenediamine and 4-amino-2,3-dimethoxybenzoic acid or 4-amino-2,3-dimethoxybenzaldehyde . The latter precursor, containing the 4,5-dimethoxyaniline moiety, is crucial for the final structure. The core strategy, therefore, involves the condensation of these two components to form the central benzimidazole ring.
Established Synthetic Routes to the Benzimidazole Core Structure
The formation of the benzimidazole core is a well-established transformation in organic synthesis, with several reliable methods available. The most common and direct approach is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.govlookchem.com
One of the most widely employed methods is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. Polyphosphoric acid (PPA) is a common medium for this reaction as it serves as both a catalyst and a dehydrating agent. Alternatively, the reaction can be carried out in refluxing hydrochloric acid.
Another prevalent method is the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. researchgate.net This two-step, one-pot procedure often utilizes an oxidizing agent such as sodium metabisulfite, hydrogen peroxide, or even air. nih.gov Various catalysts, including metal-based and non-metallic options, have been developed to improve the efficiency and mildness of this reaction. researchgate.netscispace.com
The reaction of o-phenylenediamines with nitriles, known as the Wundt synthesis , provides another route to 2-substituted benzimidazoles, although it often requires harsher conditions.
| Precursor 1 | Precursor 2 | Reaction Conditions | Key Features |
| o-Phenylenediamine | Carboxylic Acid | Acid catalyst (e.g., PPA, HCl), heat | Phillips condensation, robust and widely used. |
| o-Phenylenediamine | Aldehyde | Oxidizing agent (e.g., Na2S2O5, H2O2) | Forms a Schiff base intermediate, followed by cyclization. |
| o-Phenylenediamine | Nitrile | Strong acid or base, heat | Wundt synthesis, suitable for certain substrates. |
Strategies for Stereoselective Synthesis (if applicable)
The parent molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, the development of chiral analogs is a critical aspect of medicinal chemistry to investigate stereospecific interactions with biological targets.
Chirality can be introduced into benzimidazole analogs in several ways:
At the C2 position: By using a chiral carboxylic acid or aldehyde precursor, a stereocenter can be established at the C2 substituent.
On the benzimidazole nitrogen: N-alkylation with a chiral electrophile can introduce a stereocenter on one of the imidazole nitrogens. nih.gov
On the aniline (B41778) moiety: Modification of the aniline ring with a chiral substituent can also lead to chiral analogs.
Recent advancements have focused on the development of catalytic asymmetric methods for the synthesis of chiral benzimidazoles. nih.govclockss.org These methods often employ chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs) or metal-ligand complexes, to control the stereochemical outcome of the cyclization or subsequent functionalization reactions. scispace.comclockss.org For instance, enantioselective C2-allylation of benzimidazoles has been achieved using copper hydride catalysis. nih.gov
Integration Approaches for the 4,5-Dimethoxyaniline Moiety
The successful synthesis of the target molecule hinges on the effective integration of the 4,5-dimethoxyaniline fragment. This can be achieved in two primary ways:
Pre-functionalized Precursor Approach: The most straightforward method involves using a pre-synthesized and appropriately functionalized precursor, such as 4-amino-2,3-dimethoxybenzaldehyde or 4-amino-2,3-dimethoxybenzoic acid . This precursor is then condensed with 1,2-phenylenediamine as described in section 2.2.
Post-cyclization Functionalization: An alternative strategy involves the initial synthesis of a benzimidazole with a placeholder functional group at the 2-position, which is later converted to the desired 4,5-dimethoxyaniline moiety. For example, a 2-(4-nitrophenyl)benzimidazole could be synthesized and the nitro group subsequently reduced to an amine. Further functionalization of the phenyl ring with methoxy (B1213986) groups could then be performed, although this is generally a less efficient approach.
Modern Coupling and Cross-Coupling Methodologies in Analog Synthesis
The synthesis of analogs of this compound can be greatly facilitated by modern coupling and cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become indispensable tools for the formation of C-C and C-N bonds. jocpr.comacs.orgrsc.org
Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds. For example, a halogenated benzimidazole precursor can be coupled with an arylboronic acid to introduce diverse aromatic or heteroaromatic substituents. jocpr.com
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction allows for the arylation of amines. acs.org It can be used to synthesize analogs by coupling a halogenated benzimidazole with various anilines or other amine-containing fragments.
Sonogashira Coupling: This reaction is used to form C-C triple bonds by coupling a terminal alkyne with an aryl or vinyl halide. This can be a useful method for introducing alkynyl linkers into the benzimidazole scaffold for further derivatization. jocpr.com
These modern coupling reactions offer a high degree of functional group tolerance and allow for the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
| Coupling Reaction | Reactant 1 | Reactant 2 | Bond Formed | Catalyst |
| Suzuki-Miyaura | Halogenated Benzimidazole | Arylboronic Acid | C-C | Palladium |
| Buchwald-Hartwig | Halogenated Benzimidazole | Amine | C-N | Palladium |
| Sonogashira | Halogenated Benzimidazole | Terminal Alkyne | C-C (triple bond) | Palladium/Copper |
Microwave-Assisted and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for the preparation of benzimidazoles. Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids can be effectively accelerated under microwave conditions.
Green chemistry principles are also being increasingly applied to benzimidazole synthesis. This includes the use of environmentally benign solvents (e.g., water or ethanol), solvent-free reaction conditions, and the development of reusable catalysts. For instance, solid-supported catalysts and nanocatalysts are being explored to facilitate easier separation and recycling, thereby reducing waste. scispace.com Ultrasound-assisted synthesis is another green technique that has been successfully employed for the efficient synthesis of benzimidazole derivatives.
Design Principles for Derivatization to Explore Structure-Activity Relationships
The systematic derivatization of this compound is crucial for elucidating its structure-activity relationships (SAR) and optimizing its biological profile. Key positions for modification include:
The Aniline Ring: The amino group and the methoxy substituents on the aniline ring are prime targets for modification. The amino group can be acylated, alkylated, or converted to other functional groups to probe the importance of its hydrogen bonding capabilities. ijrpc.comuwa.edu.au The methoxy groups can be replaced with other alkoxy groups of varying chain lengths or with electron-withdrawing or electron-donating groups to investigate electronic and steric effects. nih.gov
Linker Modification: If a linker is introduced between the benzimidazole and aniline moieties, its length, rigidity, and chemical nature can be systematically varied to optimize the spatial orientation of the two aromatic systems.
Systematic Modifications of the Benzimidazole Heterocycle
The benzimidazole core is a privileged structure in medicinal chemistry, and its modification is a key strategy for modulating the properties of the parent molecule. researchgate.net Synthetic routes to benzimidazoles often involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. walshmedicalmedia.combeilstein-journals.orgnih.gov For the target compound, this would typically involve the reaction of 1,2-diamino-4,5-dimethoxybenzene with a suitable 2-aminobenzaldehyde (B1207257) derivative. Modifications can be introduced at several positions on the benzimidazole ring system.
N-Substitution: The nitrogen atoms of the imidazole ring are common sites for modification. The N-1 position, bearing a hydrogen atom, is readily alkylated, arylated, or acylated. These reactions typically proceed via nucleophilic substitution, where the benzimidazole nitrogen acts as the nucleophile. Such modifications can influence the molecule's solubility, steric profile, and electronic properties.
C-Substitution on the Benzene (B151609) Ring: The benzene portion of the benzimidazole can also be functionalized, although this is often accomplished by using a pre-functionalized o-phenylenediamine starting material. Common substituents include halogens, nitro groups, and alkyl chains, which can be further manipulated. For instance, a nitro group can be reduced to an amine, providing a handle for further derivatization.
Table 1: Representative Modifications of the Benzimidazole Ring
| Position | Modification Type | Reagents and Conditions | Purpose |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Modulate solubility, steric hindrance, and biological interactions. |
| N-1 | Arylation | Aryl halide, Catalyst (e.g., CuI) | Introduce aromatic systems for π-stacking or further functionalization. |
| N-1 | Acylation | Acyl chloride, Base (e.g., Pyridine) | Introduce carbonyl groups for hydrogen bonding or as protecting groups. |
| C-4/7, C-5/6 | Halogenation | N-Halosuccinimide (NBS, NCS) | Provide sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
Functionalization Strategies for the Dimethoxyphenyl Ring
The 4,5-dimethoxyaniline moiety of the title compound offers distinct sites for chemical modification, primarily the aniline nitrogen and the aromatic ring itself.
Modifications at the Aniline Nitrogen: The primary amino group is a highly versatile functional handle. It can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. For example, reacting the parent compound with maleic anhydride (B1165640) would yield an α,β-unsaturated carboxylic acid, which can be further cyclized to form pyrazole (B372694) derivatives. uwa.edu.auijrpc.comresearchgate.net Condensation with various aldehydes can produce a library of imine-containing analogs. uwa.edu.auijrpc.com
Aromatic Substitution on the Dimethoxy-Substituted Ring: The aromatic ring is activated by the electron-donating methoxy and amino groups, making it susceptible to electrophilic aromatic substitution. However, directing these reactions to a specific position can be challenging due to the multiple activating groups. Therefore, functionalization is more commonly achieved by starting with a pre-functionalized benzaldehyde (B42025) that is then condensed with o-phenylenediamine. A common synthetic approach for related structures involves the 'one-pot' reductive cyclization of a nitro-amino benzamide (B126) with a substituted benzaldehyde, such as 3,4-dimethoxybenzaldehyde, using a reducing agent like sodium dithionite. semanticscholar.org
Table 2: Functionalization Strategies for the Dimethoxyphenyl Moiety
| Site of Reaction | Reaction Type | Reagents and Conditions | Resulting Structure |
|---|---|---|---|
| Aniline Nitrogen | Acylation | Acid chloride or anhydride | Amide derivative |
| Aniline Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine |
| Aniline Nitrogen | Schiff Base Formation | Aldehyde or Ketone | Imine derivative |
| Aniline Nitrogen | Diazotization | NaNO₂, HCl | Diazonium salt for Sandmeyer-type reactions |
Introduction of Linkers and Conjugation for Advanced Research Probes
The development of advanced research probes, such as those used in diagnostics or as complex biomolecules like antibody-drug conjugates (ADCs), relies on the ability to covalently attach the core molecule to other functional units via a linker. symeres.comnih.gov The aniline nitrogen of this compound is the most logical and accessible point for introducing such linkers.
The choice of linker is critical and depends on the intended application. Linkers can be broadly categorized as cleavable or non-cleavable. symeres.comnih.gov
Non-cleavable linkers create a stable connection between the benzimidazole derivative and the conjugated partner. These are used when the entire conjugate is intended to remain intact to fulfill its function. symeres.com
Cleavable linkers are designed to break under specific physiological conditions, such as changes in pH, the presence of specific enzymes (e.g., cathepsins, β-glucuronidase), or a different redox potential inside a cell. nih.govnih.gov This allows for the controlled release of the active molecule at the target site. Some linkers are "self-immolative," meaning they spontaneously degrade after an initial cleavage event to release the unmodified parent drug. nih.gov
Conjugation chemistry involves the synthetic process of covalently binding two or more molecules. symeres.com This requires reactive handles on both the linker and the molecule to be conjugated. For instance, a linker attached to the benzimidazole derivative could terminate in an alkyne or azide (B81097) for use in "click chemistry," a highly efficient and bioorthogonal reaction. symeres.com Alternatively, it could end in an activated ester or maleimide (B117702) group to react with lysine (B10760008) or cysteine residues on a protein, respectively. researchgate.net
Table 3: Linker Types and Conjugation Strategies
| Linker Type | Cleavage Mechanism | Example Conjugation Chemistry | Application |
|---|---|---|---|
| Cleavable | |||
| Hydrazone | Acid-labile (low pH in endosomes) | Formation of hydrazone bond with a carbonyl group | Drug delivery to acidic cellular compartments |
| Disulfide | Reduction (high glutathione (B108866) levels in cells) | Thiol-disulfide exchange | Intracellular drug release |
| Peptide | Enzymatic (e.g., Cathepsin B) | Amide bond formation | Tumor-specific drug release |
| Glucuronide | Enzymatic (β-glucuronidase) | Glycosidic bond formation | Release of phenolic or amine drugs |
| Non-Cleavable | |||
| Thioether | Stable | Maleimide-thiol reaction | Stable antibody-drug conjugates |
Theoretical and Computational Investigations of 2 1h Benzo D Imidazol 2 Yl 4,5 Dimethoxyaniline and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the geometric and electronic properties of molecules. epstem.netresearchgate.net Methods like DFT with the B3LYP functional are commonly used to optimize the molecular structure and compute various parameters that describe a molecule's stability and reactivity. researchgate.netresearchgate.net
The electronic reactivity of a molecule is often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) relates to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) corresponds to its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to charge transfer. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. epstem.net
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. epstem.net
Studies on various benzimidazole (B57391) and related heterocyclic derivatives have calculated these parameters to predict their chemical behavior. epstem.netresearchgate.net
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| Benzimidazole (BIM) | -6.16 | -0.95 | 5.21 | DFT |
| 2-Methylimidazole (MIM) | -6.19 | -0.57 | 5.62 | DFT |
| 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) | -5.65 | -2.22 | 3.43 | B3LYP/6-311++G(d,p) |
| 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate | -6.04 | -1.87 | 4.17 | B3LYP/6-311G(d,p) |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution around a molecule and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different colors to represent electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential. nih.gov For benzimidazole derivatives, MEP analysis typically reveals negative potential around the nitrogen atoms of the imidazole (B134444) ring, identifying them as key sites for interaction with electrophiles. researchgate.netresearchgate.netnih.gov
Molecular orbital analysis provides a detailed picture of the electron distribution within the molecule. For instance, in a related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the HOMO is distributed over the benzimidazole ring and the N,N-dimethylaniline moiety, while the LUMO is primarily located on the benzimidazole ring system. researchgate.net This distribution is crucial for understanding charge transfer properties within the molecule. researchgate.net
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. unar.ac.id It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netbiointerfaceresearch.com
Derivatives of the benzimidazole scaffold have been extensively studied through molecular docking against a wide range of biological macromolecules. These studies aim to predict the binding affinity and interaction patterns of the compounds within the active sites of enzymes or receptors, thereby suggesting potential therapeutic applications. For example, various benzimidazole derivatives have been docked against targets such as acetylcholinesterase (implicated in Alzheimer's disease), MDM2 protein (an anti-cancer target), and various microbial enzymes. researchgate.netnih.gov The docking score, typically expressed in kcal/mol, estimates the binding free energy, with lower (more negative) values indicating stronger binding. researchgate.net
| Compound/Derivative | Biological Target (PDB ID) | Docking Score / Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|---|
| N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine | Not Specified | -9.5 | Anticancer |
| Substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole derivatives | Acetylcholinesterase (4EY7) | -10.4 to -12.9 | Alzheimer's Disease |
| Benzenesulfonamide-1,3,5-triazine hybrids | MDM2 protein | -8.08 to -8.21 | Anticancer |
| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | S. aureus DNA gyrase (2XCT) | -8.7 | Antibacterial |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Not Specified | Not Specified | Anti-inflammatory |
Molecular Dynamics Simulations for Ligand-Target Interaction Profiling
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability and conformational changes of the ligand-target complex in a simulated physiological environment. This method helps to refine docking poses and provides a more accurate estimation of binding free energy by accounting for the flexibility of both the ligand and the receptor.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. A key technique within this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., topological, geometric, electronic)—and using statistical methods like Multiple Linear Regression (MLR) to correlate these descriptors with activity. nih.govnih.gov
For classes of compounds including benzimidazole derivatives, QSAR studies have been successfully employed to create predictive models for their cytotoxic activity against cancer cell lines. nih.gov Such models can identify the key molecular features that enhance or diminish biological activity, thereby guiding the synthesis of more potent analogues. A robust QSAR model must be statistically significant and validated both internally and externally to ensure its predictive power. nih.gov
Computational Prediction of Molecular Interaction Profiles
The comprehensive molecular interaction profile of a compound can be predicted by integrating the results from quantum chemical calculations, docking, and MD simulations. The primary goal is to understand how a ligand binds to its target, which is governed by its theoretical binding affinity and the specific non-covalent interactions it forms.
Binding affinity, often estimated as a docking score or calculated more rigorously as binding free energy (ΔG) from MD simulations, quantifies the strength of the ligand-target interaction. asianpubs.orgfums.ac.ir Values are typically in the range of -8 to -12 kcal/mol for potent inhibitors. researchgate.netfums.ac.ir The interaction profile is further detailed by identifying the key non-covalent forces responsible for stabilizing the complex. These include:
Hydrogen Bonds: Crucial for specificity and strong binding.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings.
Computational tools can map these interactions precisely, identifying the specific amino acid residues in a protein's active site that engage with the ligand. For instance, docking studies of benzimidazole derivatives frequently show hydrogen bonding with key residues in the target's active site, which is critical for their inhibitory action. researchgate.net
Structure Activity Relationship Sar Studies of 2 1h Benzo D Imidazol 2 Yl 4,5 Dimethoxyaniline Analogs
Impact of Benzimidazole (B57391) Ring Substitutions on In Vitro Biological Activities
Substitutions on the benzimidazole ring are a critical determinant of the biological activity of this class of compounds. nih.gov The nature and position of these substituents significantly modulate potency and metabolic stability. nih.govnih.gov
Initial medicinal chemistry strategies often focus on introducing substituents to block metabolically vulnerable sites, or "soft spots," which are prone to oxidation. Current time information in Rome, IT. For 2-aminobenzimidazole (B67599) derivatives, attaching electron-withdrawing groups (EWGs) to the benzimidazole ring has been a successful strategy to reduce metabolic clearance. Current time information in Rome, IT.
The position of these substituents is paramount. Studies on antileishmanial 2-aminobenzimidazoles showed that substitution at the 4-position of the benzimidazole ring was not well-tolerated. Current time information in Rome, IT. Conversely, incorporating fluorine at the 5- and 6-positions resulted in a three- to four-fold improvement in potency compared to the unsubstituted parent compound. Current time information in Rome, IT. A 5,6-difluorinated analog not only maintained this increased potency but also showed significantly improved metabolic clearance. Current time information in Rome, IT.
Further SAR studies, particularly in the context of Protein Kinase CK1δ inhibition, have explored a variety of substituents on the fused benzo ring. A 5-cyano group proved to be highly advantageous, leading to a compound with nanomolar potency (IC50 = 98.6 nM). mdpi.com The 5-carboxamide (5-CONH2) substituent also yielded a potent CK1δ inhibitor. mdpi.com In contrast, groups like 5-SO2NH2, 5-NHCOMe, and 5-NHCOPh were detrimental to activity. mdpi.com
| Compound ID | Benzimidazole R Substituent | Target | Activity (IC50) | Source |
| 1 | H | L. infantum | ~25 µM | Current time information in Rome, IT. |
| 3 | 4-F | L. infantum | >50 µM | Current time information in Rome, IT. |
| 4 | 5-F | L. infantum | 8 µM | Current time information in Rome, IT. |
| 5 | 6-F | L. infantum | 6 µM | Current time information in Rome, IT. |
| 6 | 5,6-di-F | L. infantum | 6 µM | Current time information in Rome, IT. |
| 7 | 5-CF3 | L. infantum | 4 µM | Current time information in Rome, IT. |
| 8 | 6-CN | L. infantum | 46 µM | Current time information in Rome, IT. |
| 23 | 5-CN | CK1δ | 98.6 nM | mdpi.com |
| 24 | 5-CONH2 | CK1δ | 2.53 µM | mdpi.com |
| 25 | 5-SO2NH2 | CK1δ | >40 µM | mdpi.com |
This table is interactive. Click on headers to sort.
These findings collectively highlight that the 5- and 6-positions of the benzimidazole ring are key locations for modification, where EWGs and groups capable of forming specific hydrogen bonds can enhance both potency and pharmacokinetic properties. Current time information in Rome, IT.mdpi.com
Influence of Dimethoxy Substitutions and Their Positional Isomerism on Molecular Interactions
The methoxy (B1213986) group is a prevalent substituent in many natural products and approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov While direct SAR studies on the 4,5-dimethoxy substitution pattern of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline are not extensively documented, the principles governing the role of methoxy groups and their positional isomerism on other scaffolds provide valuable insights.
The position of a methoxy group on an aromatic ring can significantly affect a molecule's biological activity and bioavailability. mdpi.com This is often due to the group's influence on the molecule's conformation and its participation in intermolecular contacts within a crystal lattice or a protein binding pocket. mdpi.com For instance, the position of a methoxy group can dictate the formation of intermolecular bonds that affect crystal packing, which in turn can alter bioavailability. mdpi.com
In the context of drug design, the dimethoxyphenyl moiety can be a target for bioisosteric replacement to overcome challenges related to metabolic stability. cambridgemedchemconsulting.com For example, the replacement of methoxy groups with alkyl groups has been shown to reduce metabolic stability in some series, whereas incorporating them into 5- or 6-membered rings can restore stability. cambridgemedchemconsulting.com Such modifications aim to preserve the beneficial electronic and conformational properties of the methoxy groups while mitigating undesirable metabolic pathways, such as the formation of reactive metabolites. cambridgemedchemconsulting.comnih.gov The strategic replacement of a phenyl ring or its substituents can lead to enhanced solubility and metabolic stability while reducing lipophilicity and off-target effects. nih.govnih.gov
Steric and Electronic Effects of Peripheral Substituents on Activity Profiles
The biological activity of benzimidazole derivatives is governed by a delicate interplay of steric and electronic effects of their peripheral substituents. The size, shape, and electronic nature (whether electron-donating or electron-withdrawing) of a substituent dictate how the molecule interacts with its biological target. mdpi.comamanote.com
Electron-withdrawing groups (EWGs) on the benzimidazole ring, such as fluoro and cyano groups, have been shown to improve metabolic stability. Current time information in Rome, IT. This electronic effect reduces the electron density of the aromatic system, making it less susceptible to oxidative metabolism. Current time information in Rome, IT. However, these electronic modifications can also impact potency. A general trend observed in some 2-aminobenzimidazole series is that less hydrophobic EWGs improve metabolic stability but may lead to a reduction in potency, highlighting a common challenge in drug optimization. Current time information in Rome, IT.
Steric factors, which relate to the size and bulk of a substituent, are also critical. In the development of CK1δ inhibitors, it was found that the binding pocket is predominantly hydrophobic. mdpi.com This explains the enhanced activity observed for compounds with more lipophilic substitutions at the 5-position of the benzimidazole ring. mdpi.com Conversely, the introduction of a sterically demanding ortho-methoxy group on a peripheral benzoyl moiety was found to be detrimental to inhibitory activity, likely due to unfavorable steric clashes within the binding site. mdpi.com
The contribution of substituents is often complex, as illustrated by studies on anti-inflammatory benzimidazoles. For certain targets, a lipophilic group at a specific position favors inhibition of one enzyme (e.g., COX-1), while a hydrophilic group at the same position enhances inhibition of another (e.g., COX-2), demonstrating how subtle changes in steric and electronic properties can fine-tune biological selectivity. nih.gov
Development of Pharmacophore Models from SAR Data
The wealth of SAR data generated from studying analogs of this compound and related structures allows for the development of pharmacophore models. These models are three-dimensional arrangements of essential chemical features that a molecule must possess to exhibit a specific biological activity. nih.govwjgnet.com They serve as powerful tools in drug design for virtual screening and the rational design of new, more potent inhibitors. nih.govijpsonline.comnih.gov
For kinase inhibitors, a common target class for benzimidazole derivatives, pharmacophore models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govwjgnet.com The development process involves aligning a set of active compounds and identifying the common features responsible for their activity. chemijournal.com
In studies of CK1δ inhibitors, molecular docking simulations, which are closely related to pharmacophore modeling, revealed key interactions. A successful pharmacophore model for a similar 2-aminobenzothiazole (B30445) scaffold required a bi-dentate hydrogen bond with a specific leucine (B10760876) residue (Leu85) in the kinase hinge region. mdpi.com This highlights the importance of the 2-amino group and the adjacent nitrogen atom of the imidazole (B134444) ring as a critical hydrogen-bonding unit. Docking studies also identified the importance of hydrophobic interactions with the binding pocket, consistent with SAR data showing that lipophilic substituents enhance activity. mdpi.com
A validated 3D-QSAR (Quantitative Structure-Activity Relationship) model can generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, providing a detailed roadmap for designing new analogs with improved activity. nih.govijpsonline.com For example, a pharmacophore model for a 2-chlorobenzimidazole (B1347102) derivative identified key interactions with 17 amino acids within the c-Met kinase pocket, guiding further design efforts. tpcj.org The ultimate goal of these models is to translate complex SAR data into a predictive tool that accelerates the discovery of novel therapeutic agents. nih.gov
Molecular and Cellular Mechanisms of Action in Preclinical Models
Investigation of Specific Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
The benzimidazole (B57391) core is a versatile pharmacophore that serves as a bioisostere of natural nucleotides, enabling it to interact with various enzymes and receptors. researchgate.net Preclinical studies on various derivatives have identified several specific molecular targets.
Enzyme Inhibition:
Topoisomerase: Certain novel benzimidazole derivatives have shown dual inhibitory activity against E. coli DNA gyrase and S. aureus topoisomerase IV. researchgate.net For instance, specific compounds exhibited significant percentage inhibition, with IC50 values in the sub-micromolar range, highlighting their potential as antibacterial agents by targeting DNA replication enzymes. researchgate.net
Rho Kinase (ROCK): A nitrophenyl piperazine (B1678402) substituted benzimidazole derivative demonstrated significant inhibition of the ROCK II enzyme, a target relevant for glaucoma treatment. researchgate.net
HCV NS5B RNA Polymerase: The benzimidazole scaffold is a common feature in agents targeting the Hepatitis C Virus (HCV). ijrpc.com Specifically, 2-aryl benzimidazole derivatives have been identified as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, binding to the thumb domain and blocking the enzyme before the elongation step. ijrpc.com
Receptor Binding:
GABA-A Receptor: Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally related to the core compound, have identified them as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. nih.govnih.gov These compounds are thought to interact with the α1/γ2 interface, a site also targeted by benzodiazepines, suggesting a potential role in neurological applications. nih.gov
Dopamine D4 Receptor: A benzimidazole derivative, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole, was identified as a potent and highly selective antagonist for the dopamine D4 receptor, with significantly higher affinity than the atypical antipsychotic clozapine. researchgate.net
Table 1: Examples of Enzyme Inhibition by Benzimidazole Derivatives
| Derivative Class | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Novel Benzimidazoles | E. coli DNA gyrase | % Inhibition: 87.71, IC50: 0.61 µM | researchgate.net |
| Novel Benzimidazoles | S. aureus topoisomerase IV | % Inhibition: 89.3, IC50: 0.58 µM | researchgate.net |
| Nitrophenyl Piperazine Benzimidazole | ROCK II | 77.92% inhibition at 1 mM | researchgate.net |
| 2-Aryl Benzimidazoles | HCV NS5B RNA Polymerase | Allosteric Inhibition | ijrpc.com |
Elucidation of Intracellular Signaling Pathway Modulation (e.g., ERK pathway)
The extracellular signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade that links extracellular signals to nuclear gene expression, playing a pivotal role in cellular processes. nih.gov This pathway involves a sequence of protein kinases—Ras, Raf, MEK, and finally ERK—that regulate transcription factors like CREB. nih.gov While the ERK pathway is a common target for therapeutic intervention, specific preclinical studies detailing the modulation of this pathway by 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline were not identified in a review of the current literature. However, the known interaction of various small molecules with this pathway makes it a plausible area for future investigation of benzimidazole derivatives. nih.govnih.gov
Cell Cycle Perturbations and Apoptosis Induction in In Vitro Cell Lines
A significant mechanism of action for many anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). researchgate.net Numerous studies on benzimidazole derivatives have demonstrated their ability to perturb cell cycle progression and trigger apoptosis in various cancer cell lines.
Cell Cycle Arrest:
In preclinical models, certain benzimidazole-indole conjugates have been shown to cause cell cycle arrest at the G2/M phase in human prostate cancer cells (DU-145). nih.gov
Treatment of human colon cancer cells (SW480) with a specific dispiropiperazine derivative led to cell cycle arrest in the G2/M phase. nih.gov
Other benzimidazole derivatives have been found to arrest the cell cycle in the G0/G1 phase in breast cancer cell lines like MDA-MB-231. nih.gov For example, one study on A549 lung cancer and MDA-MB-231 breast cancer cells showed that different benzimidazole compounds could induce arrest at different phases, including G1, S, and G2. mdpi.com
Apoptosis Induction:
The induction of apoptosis is a key outcome of cell cycle disruption. The treatment of MDA-MB-231 cells with an (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative was shown to induce apoptosis. nih.gov This was confirmed through various assays, including Annexin (B1180172) V-FITC staining and analysis of mitochondrial membrane potential. nih.govnih.gov
Western blot analysis in these studies revealed the molecular hallmarks of apoptosis, including the activation of caspase-3, increased cleavage of PARP, a higher expression of the pro-apoptotic protein Bax, and decreased expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov
Table 2: Effect of a Benzimidazole-Indole Conjugate (Compound 6f) on Cell Cycle Distribution in DU-145 Cells
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 59.34 | 25.51 | 15.15 |
| 0.5 µM | 52.12 | 26.89 | 20.99 |
| 1.0 µM | 10.12 | 11.08 | 78.80 |
Data derived from studies on related benzimidazole conjugates, indicating a significant accumulation of cells in the G2/M phase upon treatment. nih.gov
Modulation of Gene Expression Profiles (Transcriptomics in Cellular Systems)
Transcriptomic analysis provides a global view of how a compound alters gene expression within a cell. While this is a powerful tool for mechanism-of-action studies, specific research detailing the modulation of gene expression profiles by this compound in cellular systems has not been reported in the available preclinical literature.
Proteomic Analysis of Compound-Treated Cellular Systems
Proteomics allows for the large-scale study of proteins and how their expression and modification are altered by a chemical compound, offering deep insights into cellular responses. At present, dedicated proteomic analyses of cellular systems treated with this compound are not described in the reviewed scientific literature.
Autophagy Modulation in Cellular Models
Autophagy is a cellular process of self-degradation that plays a complex role in cancer and other diseases. While some anticancer agents are known to induce autophagy, specific investigations into the modulation of autophagy in cellular models by this compound have not been detailed in published preclinical studies.
Investigation of Oxidative Stress Response in Cell-Based Assays
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathologies. mdpi.com The ability of chemical compounds to modulate this response is a key area of investigation. Several studies have explored the antioxidant properties of compounds containing aniline (B41778) and benzimidazole moieties.
Radical Scavenging Activity: In vitro assays are commonly used to measure the antioxidant potential of compounds. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods to evaluate free radical scavenging activity. nih.govmdpi.com Derivatives of 3,5-dimethoxyaniline (B133145) have demonstrated the ability to scavenge DPPH radicals, with efficacy influenced by the presence of other functional groups, such as hydroxyl moieties. researchgate.net
Cellular Protection: Some plant extracts containing phenolic compounds have shown the ability to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.gov This cytoprotective effect is linked to the antioxidant capacity of the bioactive compounds. nih.gov
Enzyme Interactions: Molecular docking studies have explored the interaction of antioxidant compounds with enzymes involved in the production of ROS, such as NADPH oxidase. nih.gov Inhibition of such enzymes is a potential mechanism for controlling oxidative stress. nih.gov
Table 3: Antioxidant Activity of a 3,5-Dimethoxyaniline Derivative (Compound 3c)
| Concentration (µg/mL) | % DPPH Radical Scavenging |
|---|---|
| 100 | 50.2 |
| 150 | 60.4 |
| 200 | 70.0 |
Data from a study on a related dimethoxyaniline Schiff base, showing concentration-dependent antioxidant activity. researchgate.net
Based on a comprehensive search of scientific literature, there is currently no publicly available research data detailing the in vitro anti-inflammatory mechanisms of the specific chemical compound, this compound.
Therefore, it is not possible to generate a scientifically accurate and detailed article for the requested section "5.8. Anti-Inflammatory Mechanisms in In Vitro Systems" that includes specific research findings and data tables for this compound.
While the broader class of benzimidazole derivatives has been investigated for various pharmacological activities, including anti-inflammatory effects, the explicit instructions to focus solely on "this compound" prevent the inclusion of data from related but distinct molecules. nih.govresearchgate.net Fulfilling the request without specific data on this compound would require speculation or the use of irrelevant information, which would violate the core requirements of scientific accuracy and strict adherence to the provided outline.
To provide the requested content, peer-reviewed studies examining the effects of this compound on in vitro models of inflammation (e.g., lipopolysaccharide-stimulated macrophages) would be necessary. Such studies would need to investigate its impact on key inflammatory mediators and pathways, such as:
Inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS).
Reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
Modulation of inflammatory signaling pathways like NF-κB.
Without such data, the generation of the requested article section is not feasible.
Preclinical Applications of 2 1h Benzo D Imidazol 2 Yl 4,5 Dimethoxyaniline in Research
Utility as Biochemical Probes for Enzyme Activity and Target Validation
There is no specific information available in the reviewed literature detailing the use of 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline as a biochemical probe. The benzimidazole (B57391) structure is known to interact with various enzymes, and its derivatives are often explored for such purposes. researchgate.net However, studies validating the specific enzymatic targets or its utility in target validation for this particular compound have not been identified.
In Vitro Studies on Anti-Proliferative Activities in Various Cancer Cell Lines
Numerous benzimidazole derivatives have demonstrated significant anti-proliferative effects against a variety of cancer cell lines. jksus.orgekb.egimedpub.com These compounds have been shown to induce cytotoxicity and inhibit cancer cell growth through various mechanisms. nih.govmdpi.com However, specific studies detailing the in vitro anti-proliferative activity of this compound, including data on specific cancer cell lines and corresponding IC50 values, are not present in the available scientific literature.
Antimicrobial Activity Evaluation in Bacterial and Fungal Strains (In Vitro)
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with various derivatives showing potent activity against a range of bacterial and fungal pathogens. niscpr.res.innih.govnih.govmdpi.com Research into new benzimidazole compounds continues to yield promising antimicrobial candidates. mdpi.com Nevertheless, specific in vitro studies evaluating the antibacterial and antifungal efficacy of this compound against specific microbial strains are not documented in the reviewed sources.
Antiviral Activity Assessments in Cell Culture Systems
Benzimidazole derivatives have been a significant area of research in the discovery of new antiviral agents, with some compounds showing activity against a variety of DNA and RNA viruses. nih.govmdpi.comnih.gov The synthesis of novel benzimidazole derivatives is an active field of study for potential anti-HCV agents and other viral infections. ijrpc.com However, there are no specific reports on the assessment of this compound for its antiviral activity in any cell culture systems.
Antioxidant Activities in Cell-Free and Cellular Assays
Many heterocyclic compounds, including those with aniline (B41778) and benzimidazole moieties, have been investigated for their antioxidant properties. nih.govresearchgate.net These studies often involve evaluating the radical scavenging capabilities of the compounds in various assays. While derivatives of 3,5-dimethoxyaniline (B133145) have been a subject of such antioxidant studies, specific data from cell-free or cellular assays to determine the antioxidant potential of this compound is not available.
Neuroprotective Potential in In Vitro Neuronal Models
The neuroprotective effects of various compounds are a critical area of research for neurodegenerative diseases. While some benzimidazole-related structures have been explored for their potential to protect neurons from damage in in vitro models, mdpi.comresearcher.lifenih.gov there is no published research that specifically investigates the neuroprotective potential of this compound in any neuronal models.
Role in Developing New Lead Compounds for Specific Biological Pathways
The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets, making its derivatives valuable as lead compounds for drug discovery. researchgate.netnih.gov However, the role of this compound as a specific lead compound for the development of new therapeutics targeting particular biological pathways is not described in the current body of scientific literature.
Advanced Methodological Approaches for Investigating Compound Interactions and Cellular Effects
Spectroscopic Techniques for Ligand-Macromolecule Interaction Analysis (e.g., Fluorescence Quenching, Circular Dichroism)
Spectroscopic methods are fundamental in elucidating the binding interactions between a small molecule, such as 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline, and biological macromolecules like proteins and nucleic acids. These techniques provide insights into binding affinities, mechanisms, and the conformational changes that may occur upon interaction.
Fluorescence Quenching: This technique is used to study the binding of a ligand to a protein. Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, which can be 'quenched' (their fluorescence intensity decreased) upon the binding of a small molecule. The benzimidazole (B57391) moiety itself is a fluorophore, and its fluorescence can be quenched or enhanced upon binding. By titrating a protein solution with increasing concentrations of the compound and measuring the change in fluorescence, one can determine binding constants (Kₐ) and the number of binding sites (n). The mechanism of quenching (static or dynamic) can be elucidated using the Stern-Volmer equation. researchgate.net For instance, studies on other heterocyclic compounds have successfully used this method to quantify their interaction with plasma proteins like human serum albumin (HSA). nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring the secondary and tertiary structure of macromolecules. nih.gov When a small molecule binds to a protein, it can induce conformational changes. Far-UV CD (190-250 nm) can detect changes in the protein's secondary structure (α-helix, β-sheet content), while Near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acid residues and thus reflects changes in the tertiary structure. mdpi.comresearchgate.net By comparing the CD spectrum of a protein in the absence and presence of this compound, researchers can determine if the compound alters the protein's native conformation, which is crucial for its function.
Illustrative Data Table for Fluorescence Quenching Analysis
This table represents the type of data that would be generated from a fluorescence quenching experiment to study the binding of the target compound to a protein like Human Serum Albumin (HSA). The values are hypothetical.
| Parameter | Value |
| Binding Constant (Kₐ) | 2.5 x 10⁴ M⁻¹ |
| Number of Binding Sites (n) | ≈ 1 |
| Stern-Volmer Constant (Ksv) | 3.1 x 10⁴ M⁻¹ |
| Quenching Mechanism | Static |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics
While spectroscopic methods provide valuable data, ITC and SPR offer more direct and detailed measurements of binding thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event. By titrating a macromolecule with the ligand, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). This information helps to understand the forces driving the binding, such as hydrogen bonds, van der Waals forces, or hydrophobic interactions.
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique for monitoring biomolecular interactions. nih.gov In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU). SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be calculated. This allows for a detailed understanding of how quickly the compound binds to its target and how long it remains bound.
X-ray Crystallography and Cryo-Electron Microscopy for Structure-Based Elucidation of Interactions
To understand a compound's mechanism of action at an atomic level, high-resolution structural techniques are indispensable.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or molecules that are difficult to crystallize. The technique involves flash-freezing the biomolecular solution and imaging the individual particles with an electron microscope. Thousands of these 2D images are then computationally reconstructed into a 3D model. Cryo-EM is increasingly used to resolve the structures of small molecules in complex with their biological targets.
Microscopic Techniques for Cellular Localization and Morphological Analysis (e.g., Confocal Microscopy)
Understanding where a compound localizes within a cell is key to deciphering its biological effects.
Confocal Microscopy: Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of cells and tissues. nih.gov By using fluorescent probes, specific cellular compartments can be visualized. Since the benzimidazole scaffold is often fluorescent, this compound may be directly visualized within the cell, or it can be tagged with a fluorophore. Co-localization experiments, using dyes for specific organelles (e.g., mitochondria, nucleus, endoplasmic reticulum), can pinpoint the compound's subcellular destination. Furthermore, this technique can be used to observe morphological changes in cells upon treatment with the compound, such as alterations in cell shape, nuclear condensation, or cytoskeletal rearrangement, which can be indicative of specific cellular processes like apoptosis or autophagy. nih.gov
Flow Cytometry for Quantitative Analysis of Cellular Responses
Flow cytometry is a high-throughput technique that rapidly analyzes the physical and chemical characteristics of single cells in a fluid stream. nih.gov It is widely used to quantify cellular responses to a compound.
By using specific fluorescent probes, flow cytometry can measure a variety of cellular parameters in large populations of cells. For example, annexin (B1180172) V/propidium iodide (PI) staining can be used to quantify the induction of apoptosis and necrosis. nih.govresearchgate.net Other dyes can be used to measure changes in mitochondrial membrane potential, the generation of reactive oxygen species (ROS), or cell cycle progression. This allows for a quantitative assessment of the compound's effect on cell health, proliferation, and death pathways. The ability to analyze thousands of cells per second provides statistically robust data on the dose-dependent and time-dependent effects of the compound.
Illustrative Data Table for Cell Cycle Analysis via Flow Cytometry
This table represents hypothetical data from a flow cytometry experiment analyzing the effect of the target compound on the cell cycle distribution of a cancer cell line after 24 hours of treatment.
| Cell Cycle Phase | Control (%) | 10 µM Compound (%) |
| G0/G1 Phase | 55 | 35 |
| S Phase | 30 | 25 |
| G2/M Phase | 15 | 40 |
High-Throughput Screening (HTS) Methodologies for Analog Discovery
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. nih.gov The this compound scaffold can serve as a starting point or "hit" for the discovery of new, more potent, or selective analogs.
In an HTS campaign, a library of compounds structurally related to the parent molecule would be synthesized. These analogs would then be screened against a specific biological target or cellular pathway using an automated assay (e.g., an enzyme inhibition assay or a cell viability assay). The data from the screen identifies "hits"—compounds that meet a certain activity threshold. This approach allows for the efficient exploration of the structure-activity relationship (SAR), identifying which chemical modifications on the benzimidazole scaffold enhance the desired biological effect, leading to the development of optimized lead compounds. nih.gov
Future Research Directions and Outlook for 2 1h Benzo D Imidazol 2 Yl 4,5 Dimethoxyaniline Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of benzimidazole (B57391) derivatives traditionally involves the condensation of o-phenylenediamines with aldehydes, ketones, or carboxylic acids. arabjchem.orgrsc.org Future research should focus on developing more sustainable and efficient synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline. This includes the use of green chemistry principles, such as employing environmentally friendly solvents, developing novel catalysts like nano-Ni(II)/Y zeolite or Al2O3/CuI/PANI nanocomposites, and utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgmdpi.com One-pot synthesis procedures, which combine multiple reaction steps into a single operation, also represent a promising avenue for improving efficiency and yield. researchgate.net Exploring alternative starting materials and reaction pathways, such as the rearrangement of quinoxalin-2(1H)-ones, could also lead to novel and more efficient syntheses. researchgate.net
Deeper Elucidation of Off-Target Interactions in Complex Biological Systems
A critical aspect of future research is to gain a deeper understanding of the compound's interactions within complex biological systems. Due to the structural similarity of the benzimidazole core to purine bases, there is potential for off-target binding, which could lead to unforeseen toxicological effects. nih.gov Comprehensive profiling of this compound against a broad panel of kinases, enzymes, and receptors is necessary to identify any unintended molecular interactions. Structural features, such as the planar aromaticity of the benzimidazole system, can contribute to off-target binding. nih.gov Future studies could explore rational design strategies, such as minimizing lipophilicity, to enhance target specificity and reduce nonspecific binding, thereby improving the compound's safety profile for potential therapeutic applications. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully comprehend the biological effects of this compound, future research should integrate multi-omics approaches. youtube.com By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can obtain a holistic view of the cellular pathways modulated by the compound. For instance, treating cancer cell lines with the compound and subsequently performing RNA-sequencing and proteomic analysis could reveal its impact on gene expression and protein levels, uncovering its mechanism of action beyond a single target. frontiersin.org This comprehensive data can help identify biomarkers for compound sensitivity and elucidate mechanisms of potential drug resistance, providing a more complete picture of its biological activity. frontiersin.org
Design of Next-Generation Analogs with Enhanced Target Specificity
Building on a deeper understanding of its biological interactions, the design of next-generation analogs of this compound with improved properties is a logical next step. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its activity and which can be modified to enhance target specificity and potency. nih.govnih.gov Computational tools, such as molecular docking, can be employed to predict the binding interactions of newly designed analogs with their biological targets, guiding the synthetic efforts. frontiersin.orgnih.gov Modifications to the 4,5-dimethoxyaniline portion of the molecule or substitutions on the benzimidazole ring could be systematically explored to create new derivatives with optimized pharmacological profiles.
Potential for Derivatization in Chemical Probe Development
The inherent fluorescent properties of the benzimidazole scaffold present an opportunity for the development of chemical probes. nih.govresearchgate.net By chemically modifying this compound, it can be converted into a tool for biological research. For example, attaching a reactive moiety, such as an acrylate group, could allow the compound to selectively bind to specific biomolecules, enabling their detection and visualization within cells. nih.govnih.gov Such probes are invaluable for studying biological processes, tracking the localization of the compound within cellular compartments, and identifying its binding partners, thereby aiding in the elucidation of its mechanism of action. nih.gov
Opportunities in Material Science and Sensing Applications for Related Scaffolds
The unique physicochemical properties of the benzimidazole scaffold, such as its π-bridging capabilities, electron-accepting nature, and ability to chelate metal ions, extend its potential applications beyond medicine into material science. researchgate.net Benzimidazole-containing compounds have been investigated for use in organic light-emitting devices (OLEDs), photovoltaics, and as chromophores in dyes. researchgate.net The scaffold is also a valuable building block for developing fluorescent chemical sensors for detecting pH, metal ions, and various analytes. researchgate.nettandfonline.com Future research could explore how the specific substitutions on this compound influence these properties and whether it or its derivatives could be tailored for specific applications in optoelectronics or as highly selective chemosensors. nih.govresearchgate.net
Challenges and Prospects in Academic Research and Preclinical Development of Benzimidazole Derivatives
Despite the vast therapeutic potential of benzimidazole derivatives, significant challenges remain in their journey from academic research to clinical application. nih.govfrontiersin.org A major hurdle is the development of drug resistance by pathogens or cancer cells, which can render treatments ineffective. frontiersin.org Furthermore, many promising compounds synthesized in the lab fail during preclinical development due to poor pharmacokinetic properties or unforeseen toxicity. Overcoming these challenges requires a multidisciplinary approach, focusing on optimizing drug-like properties, understanding resistance mechanisms, and conducting thorough toxicological evaluations. nih.gov Despite these obstacles, the structural versatility and broad spectrum of biological activity of the benzimidazole scaffold ensure that it will remain an area of intense research, with the prospect of yielding new therapeutic agents and advanced materials. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-(1H-Benzo[d]imidazol-2-yl)-4,5-dimethoxyaniline, and how are the products characterized?
- Methodological Answer : The compound can be synthesized via condensation reactions using precursors such as o-phenylenediamine and anthranilic acid derivatives. For example, 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives are synthesized by reacting o-phenylenediamine with anthranilic acid under reflux conditions in acidic media (e.g., HCl) . Characterization typically involves:
- Melting point determination to assess purity.
- Spectroscopic techniques :
- 1H/13C NMR to confirm substituent positions and aromaticity (e.g., benzylic protons at δ 4.5–5.5 ppm) .
- IR spectroscopy to identify NH/CN stretches (e.g., NH peaks at ~3400 cm⁻¹) .
- Mass spectrometry (MS) and elemental analysis for molecular weight and composition validation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments (e.g., dimethoxy groups at δ 3.8–4.0 ppm for OCH3) and distinguishes imidazole NH protons .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 310.1422 for C15H15N3O2) .
- X-ray crystallography : Provides definitive proof of crystal packing and stereochemistry, though this requires high-purity crystals .
Advanced Research Questions
Q. How can this compound be utilized in constructing crystalline covalent organic frameworks (COFs) for catalytic applications?
- Methodological Answer : The benzoimidazole core serves as a rigid scaffold for COF assembly. For example, chiral COFs like LZU-72/76 are synthesized by integrating pyrrolidine-functionalized derivatives via solvothermal condensation. Key steps include:
- Building block design : Attaching chiral moieties (e.g., (S)-pyrrolidine) to the benzoimidazole core .
- Crystallinity optimization : Adjusting reaction time (72–96 hours) and temperature (120°C) in mesitylene/dioxane solvents .
- Characterization : Powder X-ray diffraction (PXRD) and gas adsorption isotherms validate pore structure and catalytic activity (e.g., asymmetric aldol reactions) .
Q. What methodologies evaluate the anticancer potential of derivatives of this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. For example, sulfonyl-bridged derivatives (e.g., compound 9 ) show IC50 values <10 μM .
- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., replacing dimethoxy with methyl groups) to enhance membrane permeability .
- Apoptosis assays : Flow cytometry to detect caspase-3 activation and mitochondrial membrane disruption .
Q. What mechanistic insights exist for catalytic oxidation reactions involving copper complexes of this compound?
- Methodological Answer : Copper complexes of benzimidazole derivatives catalyze dopamine oxidation to aminochrome. Key methodologies include:
- Kinetic studies : Monitoring reaction rates via UV-Vis spectroscopy (e.g., absorbance at 480 nm for aminochrome) .
- Electron paramagnetic resonance (EPR) : Detecting Cu(II)/Cu(I) redox cycles during catalysis .
- Density functional theory (DFT) : Modeling transition states to explain regioselectivity in oxidation pathways .
Data Contradictions and Resolutions
- Synthesis yields : reports ~70% yields for acetonitrile-based routes, while achieves >85% via one-pot methods. This discrepancy highlights the need for solvent optimization (e.g., DMF vs. ethanol) .
- Biological activity : Compound 9 shows potent anticancer activity in but is inactive in . This may arise from assay variability (e.g., cell line specificity) or purity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
